molecular formula C7H3BrN2O2 B022018 3-Bromo-4-nitrobenzonitrile CAS No. 102000-73-7

3-Bromo-4-nitrobenzonitrile

Cat. No. B022018
M. Wt: 227.01 g/mol
InChI Key: RNDBDEZITHKFEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including compounds similar to 3-Bromo-4-nitrobenzonitrile, often involves halogenation and nitration reactions. For example, the synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the generality of halodeboronation transformations in producing halogenated benzonitriles (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-nitrobenzonitrile has been extensively studied. For instance, the vibrational analysis of 4-chloro-3-nitrobenzonitrile provides insights into the harmonic and anharmonic vibrational frequencies, which are crucial for understanding the molecular structure and dynamics (Sert et al., 2013). Furthermore, the rotational spectra of nitrobenzonitriles reveal their large dipole moments, which are significant for their reactivity and interactions (Graneek et al., 2018).

Chemical Reactions and Properties

Halogenated benzonitriles, including 3-Bromo-4-nitrobenzonitrile, participate in a variety of chemical reactions. For example, the reaction between 3-Bromo-2-nitrobenzo[b]thiophene and amines showcases aromatic nucleophilic substitution with rearrangement, illustrating the reactivity of similar structures (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of halogenated benzonitriles, such as 3-Bromo-4-nitrobenzonitrile, are influenced by their molecular structure. Studies on similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into electronic structure, vibrational properties, and thermodynamic characteristics, which are essential for understanding the behavior of these compounds in various conditions (Shajikumar & Raman, 2018).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-nitrobenzonitrile are characterized by its reactivity, which is influenced by the presence of electron-withdrawing groups. Studies on related compounds, such as the bending properties in 4-halobenzonitrile crystals, shed light on the influence of halogen bonds on the chemical behavior and reactivity of these compounds (Veluthaparambath et al., 2022).

Scientific Research Applications

  • Matrix Assisted Ionization Vacuum Method for Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : 3-Nitrobenzonitrile is used as a matrix in the Matrix Assisted Ionization Vacuum (MAIV) method for mass spectrometry .
    • Method : In this method, the sample to be analyzed is mixed with the matrix material (3-Nitrobenzonitrile in this case), and the mixture is then ionized under vacuum conditions. The resulting ions are then analyzed by the mass spectrometer .
    • Results : The use of 3-Nitrobenzonitrile as a matrix in the MAIV method can enhance the sensitivity and accuracy of mass spectrometry analyses .
  • Synthesis of SGLT2 Inhibitors

    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The synthesis involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry .
    • Method : The compound is used as a matrix in mass spectrometry to enhance the sensitivity and accuracy of the analyses .
    • Results : The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses .
  • Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application : 3-(Bromomethyl)benzonitrile, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the synthesis of other organic compounds .
    • Method : The bromomethyl group in 3-(Bromomethyl)benzonitrile can undergo various reactions to form new compounds .
    • Results : The use of 3-(Bromomethyl)benzonitrile can lead to the synthesis of a wide range of organic compounds .
  • Pharmaceuticals and Specialty Chemicals

    • Field : Pharmaceutical Chemistry
    • Application : 3-Bromo-4-fluorobenzotrifluoride, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .
    • Method : The compound is used in the synthesis of pharmaceuticals and specialty chemicals .
    • Results : The use of 3-Bromo-4-fluorobenzotrifluoride has been found to be effective in the treatment of various diseases .
  • Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : 4-Bromo-3-nitrobenzonitrile is used in mass spectrometry .
    • Method : The compound is used as a matrix in mass spectrometry to enhance the sensitivity and accuracy of the analyses .
    • Results : The use of 4-Bromo-3-nitrobenzonitrile can improve the quality of mass spectrometry analyses .
  • Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application : 3-(Bromomethyl)benzonitrile, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the synthesis of other organic compounds .
    • Method : The bromomethyl group in 3-(Bromomethyl)benzonitrile can undergo various reactions to form new compounds .
    • Results : The use of 3-(Bromomethyl)benzonitrile can lead to the synthesis of a wide range of organic compounds .
  • Pharmaceuticals and Specialty Chemicals

    • Field : Pharmaceutical Chemistry
    • Application : 3-Bromo-4-fluorobenzotrifluoride, a compound structurally similar to 3-Bromo-4-nitrobenzonitrile, is used in the treatment of various diseases such as cancer, HIV, and inflammatory diseases .
    • Method : The compound is used in the synthesis of pharmaceuticals and specialty chemicals .
    • Results : The use of 3-Bromo-4-fluorobenzotrifluoride has been found to be effective in the treatment of various diseases .

Safety And Hazards

3-Bromo-4-nitrobenzonitrile is considered hazardous. Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

3-bromo-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDBDEZITHKFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593535
Record name 3-Bromo-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-nitrobenzonitrile

CAS RN

102000-73-7
Record name 3-Bromo-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W BLACKBURN, M DANZIG… - The Journal of …, 1961 - ACS Publications
… of 3-bromo-4-nitrobenzoie acid from 3-bromo-4nitrobenzonitrile. Unfortunately, a detailed procedure for the transformation of 3-bromo-4-nitroaniline into 3-bromo-4-nitrobenzonitrile was …
Number of citations: 21 pubs.acs.org
JD Bower, FF Stephens, DG Wibberley - Journal of the Chemical …, 1950 - pubs.rsc.org
… Attempts to prepare 3-methylamino-4-nitrobemonitrile from 3-bromo4-nitrobenzonitrile by reaction with methylamine in a sealed tube, as in the case of the isomer (Mattaar, Zoc. cit.), …
Number of citations: 8 pubs.rsc.org

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